REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11]C)=O)=[CH:7][N:6]=[CH:5][CH:4]=1.[CH2:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[CH2:20][NH2:21])[CH3:14]>C1(C)C(C)=CC=CC=1>[CH2:13]([N:15]1[CH2:19][CH2:18][CH2:17][CH:16]1[CH2:20][NH:21][C:9](=[O:11])[C:8]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[N:6][CH:7]=1)[CH3:14].[C:8]1([CH2:9][OH:11])[CH:3]=[CH:4][CH:5]=[CH:13][CH:7]=1
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Name
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|
Quantity
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6.7 g
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Type
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reactant
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Smiles
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COC1=CC=NC=C1C(=O)OC
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Name
|
|
Quantity
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7.18 g
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Type
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reactant
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Smiles
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C(C)N1C(CCC1)CN
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution is heated for 6 hours so that a slow distillation
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Duration
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6 h
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Type
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DISTILLATION
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Details
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Approx. 15 ml of distillate with a boiling point of 60°-80° C are collected
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Type
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CONCENTRATION
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Details
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The mixture is then completely concentrated in a high vacuum at 50°-60° C
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Type
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CUSTOM
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Details
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the oily residue obtained
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Type
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CUSTOM
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Details
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is chromatographed through a column of 200 g of basic silica gel
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Name
|
|
Type
|
product
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Smiles
|
C(C)N1C(CCC1)CNC(C1=CN=CC=C1OC)=O
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |